molecular formula C17H19FN4O2 B2866679 N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-39-2

N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Katalognummer: B2866679
CAS-Nummer: 2034472-39-2
Molekulargewicht: 330.363
InChI-Schlüssel: AUSUDWSABUYJSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

One study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds related to N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, as novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound exhibiting significant activity against Mycobacterium tuberculosis with notable specificity and low cytotoxicity, highlighting its potential in antituberculosis therapy (Jeankumar et al., 2013).

Antineoplastic Activity

Another study investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Flumatinib contains a structural moiety similar to this compound, highlighting the importance of understanding the metabolic pathways of such compounds to optimize their therapeutic efficacy and safety profile (Gong et al., 2010).

Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone identified compounds with significant anti-inflammatory and analgesic activities. These compounds, sharing a core structural similarity with this compound, were found to be potent inhibitors of COX-2, offering potential as anti-inflammatory and analgesic agents (Abu-Hashem et al., 2020).

Anti-Angiogenic Activity

Another application involves the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their ability to inhibit in vivo angiogenesis. These studies demonstrated that certain derivatives effectively blocked blood vessel formation, indicating their potential utility in cancer therapy by targeting angiogenesis (Kambappa et al., 2017).

HIV Integrase Inhibition

Research on the compound raltegravir monohydrate, which shares structural features with this compound, highlighted its role as the first HIV integrase inhibitor. The structural analysis and hydration pattern provided insights into its mechanism of action and potential for treating HIV infections (Yamuna et al., 2013).

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSUDWSABUYJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.